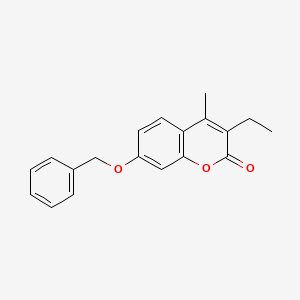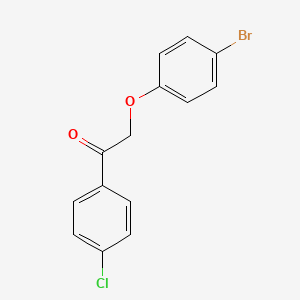![molecular formula C16H16ClNO2S B5866154 2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide, also known as CBMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CBMA belongs to the family of thioamides, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been found to inhibit the expression of genes involved in cell proliferation and induce cell cycle arrest. In neuroprotection, this compound has been shown to increase the expression of genes involved in antioxidant defense and improve mitochondrial function. In anti-inflammatory effects, this compound has been demonstrated to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory enzymes.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide is its potential therapeutic properties in various fields of research. This compound is also relatively easy to synthesize and purify. One limitation of this compound is its limited availability and high cost. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for 2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide research. One direction is to investigate its potential therapeutic properties in other fields, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for this compound and its analogs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer drugs based on this compound.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide can be synthesized by reacting 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base, followed by reaction with 3-methoxyaniline and acetic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, this compound has been demonstrated to reduce inflammation and pain in animal models.
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-15-7-3-6-14(9-15)18-16(19)11-21-10-12-4-2-5-13(17)8-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPVEXNHXXKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5866071.png)

![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)

![6-methyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5866118.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5866126.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5866148.png)


![5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)

![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)